molecular formula C22H18N2O4 B613524 3-Fmoc-4-diaminobenzoic acid CAS No. 1071446-05-3

3-Fmoc-4-diaminobenzoic acid

Cat. No. B613524
M. Wt: 374,39 g/mole
InChI Key:
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Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in Peptide Synthesis .

Summary of the Application

3-Fmoc-4-diaminobenzoic acid is used in the synthesis of peptides. It is particularly useful in the preparation of preloaded diaminobenzoate resin, which is used in solid-phase peptide synthesis (SPPS) .

Methods of Application

A one-step method is used for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. This involves the coupling of free diaminobenzoic acid and Fmoc-amino acids. The resulting products are pure and yield ranges from 40-94% without any purification step in addition to precipitation .

Results or Outcomes

The method has been successful in preparing preloaded diaminobenzoate resin. It has also been used to prepare unusual amino acid derivatives, namely, (2-naphthyl) alanine and 6-aminohexanoic acid derivatives, in 50 and 65% yield, respectively .

Preparation of Schiff Base Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Schiff Base Derivatives .

Summary of the Application

3,4-Diaminobenzoic acid, which can be synthesized from 3-Fmoc-4-diaminobenzoic acid, is used to prepare Schiff base derivatives .

Methods of Application

The preparation of Schiff base derivatives involves the reaction of 3,4-diaminobenzoic acid with substituted aldehydes .

Results or Outcomes

The method results in the formation of Schiff base derivatives and their corresponding metal complexes .

properties

IUPAC Name

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLZBKSOHQLVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fmoc-4-diaminobenzoic acid

Citations

For This Compound
25
Citations
JB Blanco-Canosa, PE Dawson - … Chemie (International ed. in …, 2008 - ncbi.nlm.nih.gov
The straightforward C-terminal modification of peptides assembled on a solid support remains a significant challenge in peptide and protein chemistry. In particular, C-terminal thioester …
Number of citations: 549 www.ncbi.nlm.nih.gov
TK Tiefenbrunn, J Blanco‐Canosa… - Peptide Science, 2010 - Wiley Online Library
… After Fmoc removal with 20% 4-methylpiperidine in DMF, (2 × 15 min), 0.20 mmol of 3-Fmoc-4-diaminobenzoic acid was activated with 1 eq 0.2M HBTU/HOBt (1:1) in DMF and 1.5 eq …
Number of citations: 17 onlinelibrary.wiley.com
FJ Ferrer‐Gago, LQ Koh - Peptide Science, 2021 - Wiley Online Library
… [ 13 ] The method starts with the anchoring of the 3-Fmoc-4-diaminobenzoic acid to a resin. … of a Boc group at the ortho-amino of the 3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz-OH) in …
Number of citations: 1 onlinelibrary.wiley.com
VV Yim, I Kavianinia, AJ Cameron… - Organic & …, 2020 - pubs.rsc.org
Naturally occurring cyclic lipopeptides exhibit a diverse range of biological activities and possess several favourable properties. Chemically synthesising and modifying these natural …
Number of citations: 15 pubs.rsc.org
G Mann, G Satish, R Meledin, GB Vamisetti… - Angewandte …, 2019 - Wiley Online Library
… Analogously, the peptide 5 was prepared on the 3-Fmoc-4-diaminobenzoic acid (Dbz) 59 linker and isolated in 19 % yield (see Figure S12). Next, one-pot ligation-desulfurization 60 …
Number of citations: 47 onlinelibrary.wiley.com
N Lahav, S Rotem‐Bamberger, J Fahoum… - …, 2020 - Wiley Online Library
We describe a molecular characterization of the interaction between the cancer‐related proteins WWOX and p73. This interaction is mediated by the first of two WW domains (WW1) of …
M Baumann - 2012 - munin.uit.no
… with 3-‐Fmoc-4-‐diaminobenzoic acid (Fmoc-‐Dbz). The loading had to be repeated twice over the course of three days and the coupling yield was checked by ninhydrin test. After the …
Number of citations: 2 munin.uit.no
P Gopinath, S Ohayon, M Nawatha, A Brik - Chemical Society Reviews, 2016 - pubs.rsc.org
… One such approach is based on the use of a 3-Fmoc-4-diaminobenzoic acid (Fmoc-DBZ) linker, which can be coupled to the resin and elongated with the target peptide. Once the …
Number of citations: 78 pubs.rsc.org
SJ De Veer, MW Kan, DJ Craik - Chemical reviews, 2019 - ACS Publications
… (449) In this approach, peptides are assembled onto resin bearing an o-aminoanilide linker that is introduced by coupling 3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz). Prior to cleavage …
Number of citations: 137 pubs.acs.org
PWR Harris, MA Brimble - International Journal of Peptide Research and …, 2012 - Springer
… 3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz) was synthesized according to Dawson et al. (Blanco-Canosa and Dawson 2008) and coupled to Rink Amide resin using HBTU (4 equiv.), …
Number of citations: 9 link.springer.com

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